molecular formula C25H19F2N3O2 B2413719 8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1217010-89-3

8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2413719
CAS RN: 1217010-89-3
M. Wt: 431.443
InChI Key: JPDAFPYNFPVWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H19F2N3O2 and its molecular weight is 431.443. The purity is usually 95%.
BenchChem offers high-quality 8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hepatitis B Virus Inhibition

8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been identified as a new inhibitor of the hepatitis B virus (HBV). Research demonstrates its nanomolar inhibitory activity against HBV in vitro, highlighting its potential as a novel therapeutic agent for HBV treatment (Ivashchenko et al., 2019).

Blood Platelet Antiaggregation Activity

A study on the synthesis of related compounds, such as 3-amino-5H-1,2,3-triazino[5,4-b]indol-4-one, has indicated potential blood platelet antiaggregation activity. This suggests possible applications in the treatment of blood clotting disorders or in the development of antiplatelet medications (Monge et al., 1991).

Salmonella Biofilm Inhibition

Research into 8-fluoro-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole, a related compound, has revealed its effectiveness in preventing Salmonella biofilms. This could imply potential applications in combating bacterial infections, particularly in preventing biofilm formation (Robijns et al., 2012).

Antimycobacterial Properties

The synthesis and evaluation of pyrimidine derivatives, similar in structure, have shown promising antimycobacterial properties. These findings suggest potential applications in the treatment of tuberculosis and related bacterial infections (Braendvang & Gundersen, 2007).

properties

IUPAC Name

8-fluoro-5-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O2/c1-32-22-9-5-3-7-17(22)13-29-15-28-23-19-12-18(26)10-11-21(19)30(24(23)25(29)31)14-16-6-2-4-8-20(16)27/h2-12,15H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDAFPYNFPVWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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